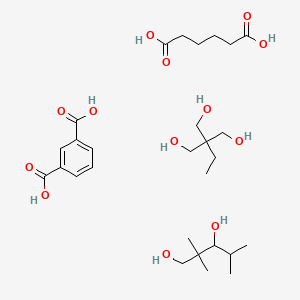
Benzene-1,3-dicarboxylic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;2,2,4-trimethylpentane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, hexanedioic acid and 2,2,4-trimethyl-1,3-pentanediol is a complex polymer compound. This polymer is synthesized through the polycondensation of the mentioned monomers, resulting in a material with unique properties suitable for various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polycondensation reaction of 1,3-benzenedicarboxylic acid with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, hexanedioic acid, and 2,2,4-trimethyl-1,3-pentanediol. The reaction typically occurs under high-temperature conditions, often in the presence of a catalyst to accelerate the process. The reaction conditions, such as temperature, pressure, and catalyst type, are optimized to achieve the desired polymer properties.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors designed to handle high temperatures and pressures. The monomers are fed into the reactor in precise ratios, and the reaction is carefully monitored to ensure consistent polymer quality. The resulting polymer is then purified and processed into various forms, such as pellets or fibers, depending on its intended application.
化学反応の分析
Types of Reactions
This polymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its physical and chemical properties.
Reduction: Reduction reactions can modify the polymer’s structure, potentially enhancing its performance in certain applications.
Substitution: The polymer can undergo substitution reactions, where specific functional groups are replaced with others to tailor its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction could yield alcohols or alkanes. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the polymer structure.
科学的研究の応用
This polymer has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials with tailored properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in tissue engineering and regenerative medicine.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
作用機序
The mechanism by which this polymer exerts its effects depends on its specific application. In general, the polymer interacts with other molecules through various intermolecular forces, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the polymer’s physical and chemical properties, making it suitable for specific applications.
類似化合物との比較
Similar Compounds
Polyethylene terephthalate (PET): A widely used polymer with similar properties, commonly found in plastic bottles and textiles.
Polybutylene terephthalate (PBT): Another similar polymer used in engineering plastics and electrical components.
Polytrimethylene terephthalate (PTT): Known for its excellent mechanical properties and used in textiles and carpets.
Uniqueness
Compared to these similar compounds, the polymer offers unique properties due to the specific combination of monomers used in its synthesis. This results in a material with tailored mechanical, thermal, and chemical properties, making it suitable for specialized applications.
特性
CAS番号 |
55012-14-1 |
|---|---|
分子式 |
C28H48O13 |
分子量 |
592.7 g/mol |
IUPAC名 |
benzene-1,3-dicarboxylic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;2,2,4-trimethylpentane-1,3-diol |
InChI |
InChI=1S/C8H6O4.C8H18O2.C6H10O4.C6H14O3/c9-7(10)5-2-1-3-6(4-5)8(11)12;1-6(2)7(10)8(3,4)5-9;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9/h1-4H,(H,9,10)(H,11,12);6-7,9-10H,5H2,1-4H3;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3 |
InChIキー |
IYTDFWLBQRJPIU-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)(CO)CO.CC(C)C(C(C)(C)CO)O.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O |
関連するCAS |
55012-14-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


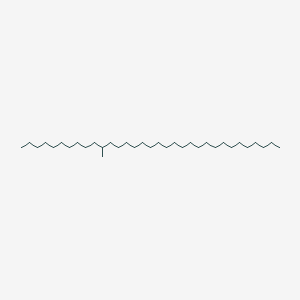
![Bis[2-(2,4-dinitroanilino)ethyl] butanedioate](/img/structure/B14624276.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methylsulfanyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14624289.png)
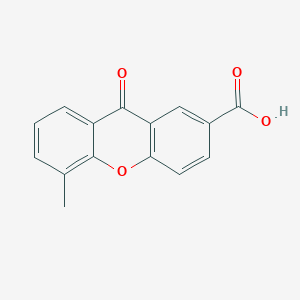
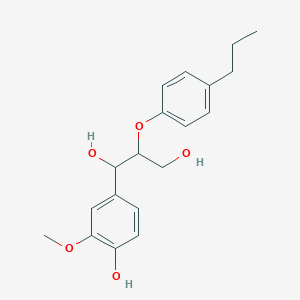


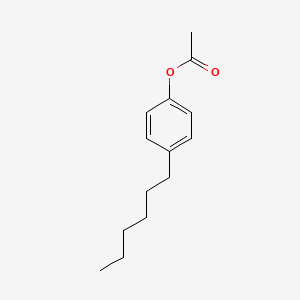
![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)


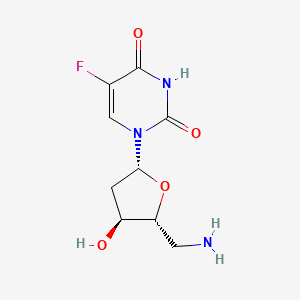
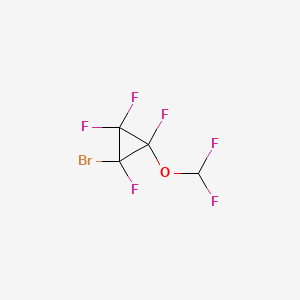
![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
